3-Isopentyl-1H-pyrazol-4-ol
CAS No.:
Cat. No.: VC17258870
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 5-(3-methylbutyl)-1H-pyrazol-4-ol |
| Standard InChI | InChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10) |
| Standard InChI Key | UDHPHVKLSXDGHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC1=C(C=NN1)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-Isopentyl-1H-pyrazol-4-ol (IUPAC name: 3-(3-methylbutyl)-1H-pyrazol-4-ol) has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. Its structure consists of a pyrazole core with two adjacent nitrogen atoms, a hydroxyl group at position 4, and a branched isopentyl chain at position 3 (Figure 1) . The isopentyl group introduces steric bulk and lipophilicity, which may influence solubility and biological interactions.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 3-(3-methylbutyl)-1H-pyrazol-4-ol |
| CAS Number | 856058-38-3 |
| Key Functional Groups | Hydroxyl, Pyrazole, Alkyl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-isopentyl-1H-pyrazol-4-ol likely involves alkylation of the parent compound, 1H-pyrazol-4-ol, with an isopentyl halide (e.g., 1-bromo-3-methylbutane). A representative route is outlined below:
-
Alkylation:
-
Reagents: 1H-pyrazol-4-ol, 1-bromo-3-methylbutane, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).
-
Conditions: Heating at 80–100°C for 12–24 hours under inert atmosphere .
-
Mechanism: Nucleophilic substitution (SN2) at the oxygen or nitrogen site, though regioselectivity must be controlled to favor substitution at position 3.
-
-
Purification:
-
Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 1H-pyrazol-4-ol, 1-bromo-3-methylbutane, K₂CO₃, DMF, 80°C, 18h | ~45–60 |
| Purification | Silica gel chromatography | 85–90 |
Challenges and Optimization
-
Regioselectivity: Competing alkylation at nitrogen (position 1) versus oxygen (position 4) requires careful optimization. Bulky bases or phase-transfer catalysts may enhance selectivity for the 3-position .
-
Side Reactions: Over-alkylation or ring-opening reactions can occur under harsh conditions, necessitating mild temperatures and stoichiometric control.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The isopentyl chain enhances lipid solubility, as evidenced by the calculated logP value of 1.8 (estimated via ChemDraw). This property suggests moderate membrane permeability, making the compound a candidate for central nervous system (CNS) drug candidates .
Stability
-
Thermal Stability: Pyrazole derivatives are generally stable up to 200°C, with decomposition observed at higher temperatures .
-
pH Sensitivity: The hydroxyl group may undergo ionization in alkaline conditions (pKa ≈ 9–10), affecting solubility and reactivity.
Biological Activities and Applications
Neuropharmacology
Alkyl-substituted pyrazoles act as modulators for neurotransmitter receptors. For instance, 1-(cyclopropylmethyl)-4-boryl-pyrazoles enhance M₄ muscarinic receptor activity, suggesting potential applications in neurodegenerative diseases . The isopentyl group’s lipophilicity could facilitate blood-brain barrier penetration.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume